Piperazine, 2,2,6-trimethyl-, (R)-(9CI)
Description
Piperazine, 2,2,6-trimethyl-, (R)-(9CI) (CAS: 769897-89-4) is a chiral piperazine derivative characterized by a six-membered ring containing two nitrogen atoms and three methyl substituents at positions 2, 2, and 4. The (R) configuration at the stereogenic center confers distinct physicochemical and biological properties. This compound is synthesized via enantioselective methods, such as triflate alkylation, which ensures high stereochemical purity . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in central nervous system (CNS) agents and antimicrobials.
Key properties include:
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(6R)-2,2,6-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
MQPNPEQMWQTSAR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNCC(N1)(C)C |
Canonical SMILES |
CC1CNCC(N1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between Piperazine, 2,2,6-trimethyl-, (R)-(9CI) and related compounds:
Research Findings and Industrial Relevance
- Photoredox Catalysis : Recent advances in C-H functionalization allow site-selective alkylation of piperazines, enabling the synthesis of complex derivatives like 2,2,6-trimethyl variants .
- Environmental Degradation : Piperazine moieties are susceptible to oxidative degradation by manganese oxides, with dealkylation and hydroxylation occurring at the nitrogen centers .
- Chiral Synthesis: Asymmetric methods, such as Mitsunobu cyclization, are critical for producing enantiopure piperazines for pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
